![molecular formula C11H9N3 B029998 9H-ピリド[2,3-b]インドール-4-アミン CAS No. 25208-34-8](/img/structure/B29998.png)
9H-ピリド[2,3-b]インドール-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido[2,3-b]indol-4-amine (also known as 9-H-PIB) is a type of heterocyclic amine that is used in a wide range of scientific research applications. It is a nitrogen-containing heterocycle, which is a type of organic compound that contains at least one atom of nitrogen and one atom of carbon. 9-H-PIB has a wide range of applications, ranging from use in biochemical and physiological studies to its use in the synthesis of pharmaceutical compounds.
科学的研究の応用
キナーゼ阻害
9H-ピリド[2,3-b]インドール-4-アミン誘導体は、効果的なキナーゼ阻害剤であることが判明した . これらは、CDK5/p25、CK1δ/ε、GSK3α/β、およびDYRK1Aの4つのタンパク質キナーゼに対して阻害活性を示した . これは、CK1δ/εおよびDYRK1Aを標的とする有望な化合物とする .
薬物代謝安定性の改善
9H-ピリド[2,3-b]インドール-4-アミンの4員複素環モチーフは、薬物候補の代謝安定性を向上させるために、医薬品化学プログラムで成功裏に適用されてきた .
分析用マトリックス
9H-ピリド[2,3-b]インドール-4-アミンは、DHBを共マトリックスとして用いたシクロデキストリンおよび硫酸化オリゴ糖の分析用マトリックスとして使用されてきた .
β-カルボリノン誘導体の合成
この化合物は、3-置換β-カルボリノン誘導体の調製に広く適用されてきた .
4成分合成
遷移金属フリー条件下で、インドール-3-カルボアルデヒド、芳香族アルデヒド、およびヨウ化アンモニウムを原料として、2-フェニル-9H-ピリミド[4,5-b]インドールの4成分合成が開発された . この研究は、2つのヨウ化アンモニウムを唯一の窒素源として使用したことが特徴である .
グリーンケミストリー
9H-ピリド[2,3-b]インドール-4-アミン誘導体の化学は、主に環境に優しいアプローチでマイクロ波照射下で行われた . これは、化学プロセスの環境への影響を軽減することを目的とするグリーンケミストリーの原則に沿っている。
Safety and Hazards
作用機序
Target of Action
9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .
Mode of Action
The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.
Biochemical Pathways
The inhibition of CK1 and DYRK1A by 9H-Pyrido[2,3-b]indol-4-amine can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.
Pharmacokinetics
It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA
Result of Action
The molecular and cellular effects of 9H-Pyrido[2,3-b]indol-4-amine’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Pyrido[2,3-b]indol-4-amine. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases
生化学分析
Biochemical Properties
9H-Pyrido[2,3-b]indol-4-amine interacts with various enzymes and proteins. It has been found to inhibit cytochrome P450 (CYP)-related activities . It undergoes bioactivation to form highly electrophilic N-oxidized metabolites .
Cellular Effects
9H-Pyrido[2,3-b]indol-4-amine potentially contributes to liver or digestive tract cancers . It is metabolized to intermediates that react with DNA, leading to the formation of DNA adducts . These adducts can lead to mutations .
Molecular Mechanism
The molecular mechanism of action of 9H-Pyrido[2,3-b]indol-4-amine involves its metabolism to form highly electrophilic N-oxidized metabolites . These metabolites can form covalent bonds with DNA, leading to the formation of DNA adducts . This can result in mutations and potentially contribute to the development of cancer .
Metabolic Pathways
9H-Pyrido[2,3-b]indol-4-amine is metabolized in the liver . It undergoes bioactivation to form highly electrophilic N-oxidized metabolites
特性
IUPAC Name |
9H-pyrido[2,3-b]indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXDIOVHDTJQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595968 |
Source


|
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25208-34-8 |
Source


|
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




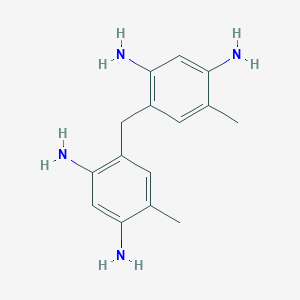
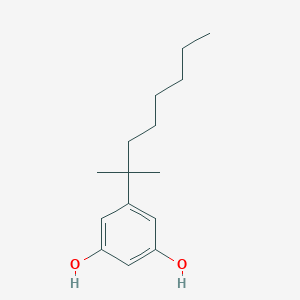


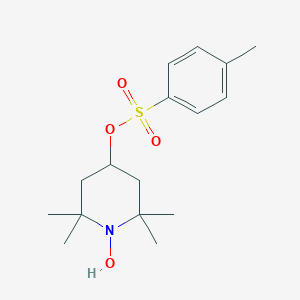

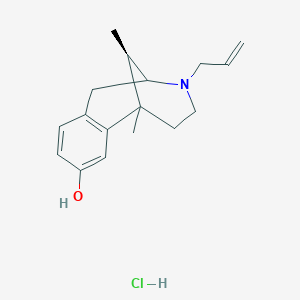
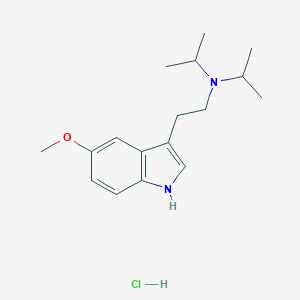

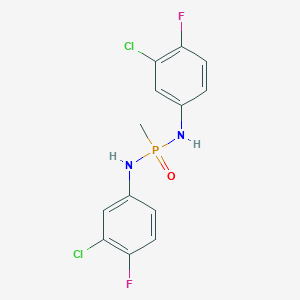
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)